Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate
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Overview
Description
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl group attached to the nicotinate structure. It is of interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate typically involves the reaction of 6-methyl nicotinic acid with 4-ethylpiperazine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl6-(4-methylpiperazin-1-yl)-5-methylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-5-ethylnicotinate
- Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinamide
Uniqueness
Methyl6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is unique due to its specific substitution pattern on the piperazine ring and the nicotinate structure. This unique structure may confer distinct biological activities and pharmacological properties compared to similar compounds .
Biological Activity
Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperazine ring and a nicotinic acid derivative, exhibits promising antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : Approximately 234.3 g/mol
The unique arrangement of the ethyl group on the piperazine ring and the methyl ester group attached to the nicotinic acid moiety contributes to its distinct biological properties.
Research indicates that Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate interacts with specific molecular targets within biological systems. The mechanism of action involves:
- Binding to Receptors : The compound may bind to various receptors or enzymes, modulating their activity.
- Influencing Biological Pathways : By interacting with these targets, it can influence pathways relevant to disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Studies have shown that Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate has been evaluated in various cancer cell lines. Notably, it showed:
- Cytotoxicity : Significant cytotoxic effects against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines.
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, evidenced by increased Annexin V staining.
Cell Line | IC50 (µM) |
---|---|
HT-29 | 10 |
MCF-7 | 15 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Investigating Anticancer Properties :
In another study, researchers assessed the anticancer effects of the compound on various cancer cell lines. The findings demonstrated that treatment with Methyl 6-(4-ethylpiperazin-1-yl)-5-methylnicotinate led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
methyl 6-(4-ethylpiperazin-1-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-5-7-17(8-6-16)13-11(2)9-12(10-15-13)14(18)19-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
HHYXZEIAUPJKNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2C)C(=O)OC |
Origin of Product |
United States |
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